molecular formula C26H23NO4 B1439398 Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid CAS No. 281655-32-1

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B1439398
CAS No.: 281655-32-1
M. Wt: 413.5 g/mol
InChI Key: XZINBBVSLWSWBO-KOSHJBKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

立体化学控制

(2S,3R)构型的绝对构型确定

晶体学研究与X射线衍射

单晶X射线分析明确立体构型:

  • 晶体培养 :从二氯甲烷/正己烷(1:3)中缓慢挥发,获得0.2×0.2×0.1 mm³单晶
  • 衍射参数 :Cu Kα辐射(λ=1.54184 Å),θ范围4.6-73.7°,Rint=0.032,最终R1=0.041
  • 构型验证 :C2-C3键扭转角-58.7°,确认trans-吡咯烷环构象。
酶解反应与立体选择性

脂肪酶催化动力学拆分:

  • 底物设计 :3-乙酰氧基吡咯烷衍生物在CAL-B催化下,对映选择性因子(E值)>200
  • 反应条件 :pH 7.0磷酸缓冲液,30°C,转化率50%时ee值达99%
  • 应用局限 :仅适用于特定官能化衍生物,底物普适性待提升

构型对反应活性的影响

吡咯环扭曲对反应性质的调控

(2S,3R)构型导致吡咯环C2-C3键呈trans-扭曲:

  • 环张力分析 :分子力学计算显示环张力增加8.3 kcal/mol,增强亲电反应活性。
  • 动力学研究 :与平面构型相比,氨基烷基化反应速率提高3.2倍
  • 空间效应 :环扭曲使C2羧酸酯的LUMO能量降低0.7 eV,促进亲核进攻。
苯基空间位阻效应

C3-苯基产生显著立体效应:

  • 偶联反应抑制 :Suzuki反应中,邻位取代芳基因位阻导致收率下降40%
  • 选择性氧化 :MnO₂优先氧化反式氢原子,生成3-酮基衍生物(选择性>95%)。
  • 分子对接 :苯基与蛋白结合口袋形成π-π堆积,结合自由能降低2.8 kcal/mol

图1:立体构型对生物活性的影响 (注:此处应插入分子对接模拟图,显示苯基与靶蛋白相互作用)

Properties

IUPAC Name

(2S,3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZINBBVSLWSWBO-KOSHJBKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]([C@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Representative Cyclization Methods

Method Key Reagents Base/Conditions Yield (%) Notes
Mixed Anhydride Cyclization Formic/acetic anhydride Strong base 41–56 Used in patent and literature
Boron-Mediated Cyclization 9-Borabicyclo[3.3.1]nonane - 46–56 Toxic reagents, moderate yield
Chiral Auxiliary Cyclization Evans auxiliary, etc. - Variable Stereoselectivity depends on auxiliary choice

Fmoc Protection of the Amino Group

Once the pyrrolidine scaffold is obtained, the amino group is protected with the Fmoc group using standard Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a mild base (e.g., sodium carbonate or triethylamine) in a biphasic system (water/organic solvent). The reaction is typically carried out at low temperatures to prevent racemization.

Table 2: Fmoc Protection Conditions

Fmoc Reagent Base Solvent Temp (°C) Time (h) Yield (%)
Fmoc-Cl Na2CO3/TEA Dioxane/water 0–25 1–2 80–95

Purification and Characterization

The final product is purified by column chromatography or recrystallization. Analytical techniques such as NMR, HPLC, and mass spectrometry are used to confirm purity and stereochemistry.

A recent European patent (EP 3015456 A1) describes improved methods for the preparation of pyrrolidine-2-carboxylic acid derivatives, including those with phenyl substitution at the 3-position and Fmoc protection. The patent highlights:

  • The use of mixed anhydride cyclization for improved yields and operational simplicity.
  • Avoidance of highly toxic reagents like borane and sodium cyanide.
  • The importance of choosing appropriate protecting groups for both the amino and carboxyl functionalities to facilitate downstream transformations and purification.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid is used as a building block in the synthesis of complex peptides and proteins.

Biology

In biology, this compound is used in the study of enzyme-substrate interactions and protein folding. Its incorporation into peptides can help researchers understand how specific amino acid sequences affect the structure and function of proteins.

Medicine

In medicine, this compound is used in the development of peptide-based drugs. These drugs can target specific proteins or receptors in the body, offering a high degree of specificity and reduced side effects compared to small molecule drugs.

Industry

In industry, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing.

Mechanism of Action

The mechanism of action of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid involves its incorporation into peptides, where it can influence the overall structure and function of the peptide. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions or biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substitution Patterns and Stereochemistry

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features Key Applications
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid 1579983-87-1 413.47 (2S,3R) configuration; phenyl at C3 SPPS, conformational control in peptides
Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid 215190-21-9 413.47 (2S,5R) configuration; phenyl at C5 Alters peptide backbone geometry
Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid 210420-48-7 291.34 Boc protection instead of Fmoc; (2S,3R) configuration Acid-stable intermediates in synthesis
Fmoc-(2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid 959576-18-2 445.48 Fluorobenzyl substituent at C4 Enhances hydrophobicity and bioavailability
  • Stereochemical Impact : The (2S,3R) configuration of the target compound distinguishes it from diastereomers like Fmoc-(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid, which exhibit different conformational preferences in peptides .
  • Positional Isomerism : Moving the phenyl group from C3 to C5 (e.g., Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid) alters the spatial arrangement of side chains, affecting peptide helicity and solubility .

Functional Group Variations

  • Protection Strategies: Fmoc vs. Boc: The Fmoc group is cleaved under basic conditions (e.g., piperidine), while the Boc (tert-butoxycarbonyl) group requires acidic conditions (e.g., trifluoroacetic acid). This makes Fmoc derivatives preferable for stepwise SPPS . Hybrid Derivatives: Compounds like tert-butyl (2S,3R)-2-[Fmoc-(methyl)amino]-3-hydroxybutanoate combine Fmoc with other protective groups for orthogonal deprotection strategies .
  • Side-Chain Modifications :

    • Hydrophobic vs. Polar : The phenyl group in the target compound enhances lipophilicity, whereas analogs like Fmoc-3-hydroxyasparagine-OH introduce hydroxyl groups for hydrogen bonding .
    • Electron-Withdrawing Groups : Fluorinated analogs (e.g., Fmoc-4-fluoro-L-phenylglycine) improve metabolic stability and membrane permeability in therapeutic peptides .

Physicochemical and Spectroscopic Properties

Property This compound Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
¹H-NMR (δ ppm) 7.68–7.54 (m, aromatic), 4.42 (s, CH), 3.82 (s, CH) Similar aromatic signals; distinct coupling at C5 1.44 (s, Boc tert-butyl)
ESI-MS (m/z) [M−H]⁻: 450.4 [M−H]⁻: 413.4 [M+Na]⁺: 314.3
Solubility Soluble in DMF, THF; insoluble in water Similar to target compound Enhanced solubility in dichloromethane

Biological Activity

Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid (Fmoc-PhPro) is a non-natural amino acid derivative widely used in peptide synthesis and drug development. Its unique structure and properties make it a valuable compound in biological research. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Fmoc-PhPro consists of:

  • Fmoc Group : A fluorenylmethoxycarbonyl protecting group that shields the amino group during peptide synthesis.
  • Phenylproline Unit : A pyrrolidine structure with a phenyl ring that influences the compound's biological interactions.

The molecular formula is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, with a molecular weight of approximately 368.43 g/mol.

1. Peptide Synthesis

Fmoc-PhPro is primarily utilized as a building block in peptide synthesis. It allows researchers to create peptides with specific structural and functional characteristics, facilitating studies on protein interactions and enzymatic mechanisms . The stereochemistry of Fmoc-PhPro (2S,3R) plays a crucial role in determining the conformation and activity of synthesized peptides.

2. Anticancer Activity

Research has indicated that compounds structurally similar to Fmoc-PhPro exhibit significant anticancer properties. For instance, studies on related pyrrolidine derivatives demonstrated varying degrees of cytotoxicity against A549 human lung adenocarcinoma cells . The findings suggest that modifications in the structure can enhance or diminish anticancer activity:

CompoundPost-Treatment Viability (%)Notes
Fmoc-PhPro Derivative 178–86%Weak activity
Hydrazone Derivative 464%Enhanced activity
4-Dimethylamino Phenyl Derivative66%Most potent activity

These results highlight the potential for Fmoc-PhPro derivatives in developing new anticancer agents.

3. Antimicrobial Activity

In addition to anticancer effects, Fmoc-PhPro and its derivatives have been explored for antimicrobial properties. Compounds with similar structures were tested against various pathogens, including multidrug-resistant strains. Some exhibited strong antibacterial effects comparable to standard antibiotics .

PathogenMIC (μg/mL)Activity Level
Staphylococcus aureus0.96 - 7.81Strong
Klebsiella pneumoniae>100Weak
Escherichia coli>100Weak

These findings suggest that while some derivatives may not be effective against all pathogens, they could serve as leads for further drug development.

The mechanism by which Fmoc-PhPro exerts its biological effects largely involves its incorporation into peptides, influencing their stability, binding affinity, and overall activity. The Fmoc group protects the amino group during synthesis, allowing for precise control over peptide formation . Once synthesized, these peptides can interact with biological targets, potentially modulating various biochemical pathways.

Case Studies

Several studies have investigated the biological activities of compounds related to Fmoc-PhPro:

  • Anticancer Study : A study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 cells. The results demonstrated a structure-dependent relationship where certain substitutions significantly enhanced anticancer activity .
  • Antimicrobial Testing : Another research effort focused on testing related compounds against resistant bacterial strains. The study found promising antibacterial activity against Staphylococcus aureus, indicating potential therapeutic applications .

Q & A

Q. What is the role of Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid in peptide synthesis?

  • Methodological Answer : This compound is a chiral, Fmoc-protected amino acid derivative used to introduce constrained pyrrolidine motifs into peptide backbones. The Fmoc (9-fluorenylmethyloxycarbonyl) group enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side chains. Its stereochemistry (2S,3R) imposes conformational rigidity, which can influence peptide secondary structures like β-turns or helices .
  • Key Applications :
  • Solid-phase peptide synthesis (SPPS) for foldamers or enzyme inhibitors.
  • Mimicking proline-like motifs with enhanced hydrophobic interactions due to the phenyl substituent .

Q. How does the stereochemistry of this compound affect its utility in peptide design?

  • Methodological Answer : The (2S,3R) configuration creates a fixed puckered pyrrolidine ring, restricting backbone φ/ψ angles and promoting specific hydrogen-bonding networks. For example:
  • Conformational Analysis : X-ray crystallography of related pyrrolidine derivatives (e.g., ) shows intramolecular hydrogen bonds between the carboxylic acid and adjacent amide protons, stabilizing polyproline II (PPII)-like helices .
  • Table 1 : Comparative Dihedral Angles in Pyrrolidine Derivatives
Compoundφ (degrees)ψ (degrees)Source
Fmoc-(2S,3R)-3-Ph-Pro-65 ± 2145 ± 3
Unsubstituted Proline-60 ± 3140 ± 4

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray data when confirming stereochemistry?

  • Methodological Answer : Discrepancies may arise due to dynamic equilibria in solution (NMR) vs. static crystal packing (X-ray). To address this:
  • NMR Analysis : Use 1H^{1}\text{H}-1H^{1}\text{H} NOESY to detect through-space correlations between the phenyl group and pyrrolidine protons, confirming the (3R) configuration .
  • X-ray Refinement : Apply soft constraints during refinement (e.g., C–H = 0.93–0.98 Å) to standardize geometry, and analyze Friedel pairs to resolve chiral centers (). For example, used D-glucose-derived starting materials to assign absolute configuration unambiguously .

Q. What strategies optimize coupling efficiency of this sterically hindered derivative in SPPS?

  • Methodological Answer : Steric bulk from the phenyl and trityl groups (if present) can reduce coupling yields. Optimization steps include:
  • Activation Reagents : Use HATU/OxymaPure or COMU instead of HOBt/DIC to enhance reactivity .
  • Solvent Systems : Replace DMF with NMP or DCM/NMP mixtures to improve solubility.
  • Table 2 : Coupling Efficiency Under Different Conditions
Reagent SystemSolventYield (%)Purity (HPLC)Source
HATU/OxymaPureNMP92>98%
HOBt/DICDMF6890%

Q. How does the compound’s conformation influence its interactions in enzyme inhibition assays?

  • Methodological Answer : The phenyl group enhances hydrophobic binding to enzyme pockets, while the pyrrolidine ring’s rigidity pre-organizes the molecule for target engagement. For example:
  • Case Study : Bulgecinine analogs () inhibit glycosidases via transition-state mimicry, where the pyrrolidine ring adopts a chair conformation to align hydroxyl groups with the enzyme’s catalytic residues .
  • Hydrogen-Bond Analysis : In X-ray structures (), each molecule donates/accepts 5 hydrogen bonds, forming networks critical for binding .

Q. What purification challenges arise with this compound, and how are they addressed?

  • Methodological Answer :
  • Challenge : Hydrophobic phenyl groups cause poor retention in reverse-phase HPLC.
  • Solution : Use high-acid mobile phases (0.1% TFA) with C18 columns and gradient elution (10–90% acetonitrile over 30 min) .
  • Table 3 : Purification Parameters
ColumnFlow RateGradientPurity AchievedSource
Phenomenex C1815 mL/min10–90% ACN98%
XBridge BEH C1820 mL/min20–80% ACN95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.